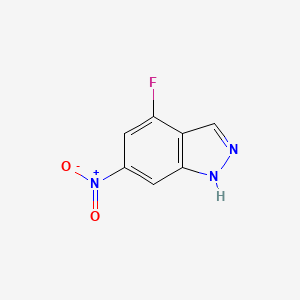

4-Fluoro-6-nitro-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZQPOTVNLDEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646211 | |

| Record name | 4-Fluoro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-01-4 | |

| Record name | 4-Fluoro-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-6-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-Fluoro-6-nitro-1H-indazole, a valuable heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this document outlines a plausible and scientifically sound synthetic strategy based on established methodologies for analogous compounds. The information herein is intended to serve as a foundational resource for researchers undertaking the synthesis of this and related indazole derivatives.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process commencing with a suitable commercially available starting material. A logical approach involves the strategic introduction of the required fluoro and nitro functionalities onto a benzene ring, followed by the construction of the pyrazole ring to form the indazole core.

A plausible synthetic route starts from 2,4-difluoronitrobenzene, proceeds through a selective nucleophilic aromatic substitution to introduce an amino group, followed by nitration, and finally, diazotization and cyclization to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following experimental protocols are proposed based on analogous reactions found in the literature for the synthesis of structurally related compounds. Researchers should consider these as a starting point and may need to optimize the conditions for the specific substrate.

Step 1: Synthesis of 4-Fluoro-2-nitroaniline from 2,4-Difluoronitrobenzene

This step involves the selective nucleophilic aromatic substitution of a fluoride ion by an amino group.

-

Materials:

-

2,4-Difluoronitrobenzene

-

Aqueous Ammonia (28-30%)

-

Ethanol (optional, as a co-solvent)

-

-

Procedure:

-

In a sealed pressure vessel, charge 2,4-difluoronitrobenzene and a stoichiometric excess of aqueous ammonia. Ethanol may be added to improve solubility.

-

Heat the mixture with stirring to a temperature between 100-150 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion of the reaction (typically several hours), cool the vessel to room temperature.

-

If a precipitate has formed, collect it by filtration. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of 4-Fluoro-2,6-dinitroaniline from 4-Fluoro-2-nitroaniline

This step involves the nitration of the aniline derivative. The amino group is a strong activating group, and its directing effect needs to be carefully managed.

-

Materials:

-

4-Fluoro-2-nitroaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

-

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-Fluoro-2-nitroaniline in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) until the starting material is consumed (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Step 3: Synthesis of this compound from 4-Fluoro-2,6-dinitroaniline

This final step involves the formation of the indazole ring via diazotization of one amino group and subsequent intramolecular cyclization with reduction of the other nitro group.

-

Materials:

-

4-Fluoro-2,6-dinitroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (98%) or Hydrochloric Acid (37%)

-

A reducing agent (e.g., Tin(II) chloride - SnCl₂, Sodium sulfite - Na₂SO₃)

-

Ethanol or Acetic Acid

-

-

Procedure:

-

Dissolve 4-Fluoro-2,6-dinitroaniline in a suitable acid (e.g., a mixture of sulfuric acid and water or acetic acid) and cool the solution to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for a short period to ensure complete diazotization.

-

To the solution of the diazonium salt, add a solution of the reducing agent (e.g., SnCl₂ in concentrated HCl) portion-wise at a low temperature.

-

The reaction mixture is then allowed to warm to room temperature and may require heating to facilitate cyclization. The reaction progress should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled and the pH is adjusted to be basic with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

-

Quantitative Data from Analogous Syntheses

The following table summarizes reaction conditions and yields for similar synthetic transformations reported in the literature. This data can serve as a valuable reference for optimizing the synthesis of this compound.

| Reaction Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

| Indazole Formation | 2-Methyl-3-nitroaniline | NaNO₂, Acetic Acid, 0 °C to RT | 4-Nitro-1H-indazole | ~99% |

| Indazole Formation | 2-Amino-3-nitrotoluene | NaNO₂, HCl, then heat | 4-Nitro-1H-indazole | Not specified |

| Indazole Formation | 2-Amino-5-bromo-3-nitrotoluene | NaNO₂, H₂SO₄, then heat | 6-Bromo-4-nitro-1H-indazole | 52% |

General Methodologies for Indazole Synthesis

The synthesis of the indazole core can be achieved through various named reactions. The choice of method often depends on the available starting materials and the desired substitution pattern on the indazole ring.

An In-depth Technical Guide to 4-Fluoro-6-nitro-1H-indazole

CAS Number: 885520-01-4

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-6-nitro-1H-indazole, a heterocyclic building block with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon information from closely related fluoro-nitro-indazole analogues to present a broader context for its synthesis, potential biological activities, and applications.

Chemical Identity and Properties

This compound is a substituted indazole with a molecular formula of C₇H₄FN₃O₂. The presence of both a fluorine atom and a nitro group on the indazole scaffold makes it an interesting candidate for further chemical modifications and biological screening.[1] The indazole core is a prevalent motif in many biologically active compounds.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 885520-01-4 | [1] |

| Molecular Formula | C₇H₄FN₃O₂ | [1] |

| Molecular Weight | 181.12 g/mol | [1] |

| Purity (typical) | ≥97% | [1] |

Synthesis and Purification

General Synthetic Approach

The synthesis of substituted indazoles often involves the cyclization of appropriately substituted ortho-toluidine or related precursors. For a 4-fluoro-6-nitro substitution pattern, a plausible synthetic route could involve the following key steps, as illustrated in the generalized workflow below.

Caption: Generalized synthetic workflow for substituted indazoles.

Illustrative Experimental Protocol (Adapted from a related synthesis)

The following protocol for a related bromo-fluoro-indazole provides insight into the potential reagents and conditions that could be adapted for the synthesis of this compound.

Synthesis of 4-Bromo-6-fluoro-1H-indazole (for illustrative purposes):

-

Starting Material: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene is used as the initial reactant.[4]

-

Formation of an Enamine Intermediate: The starting material is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine in dioxane at elevated temperatures (e.g., 100°C).[4] This step forms a key intermediate.

-

Reductive Cyclization: The intermediate is then subjected to reductive cyclization. This can be achieved using reagents like iron powder in acetic acid at high temperatures (e.g., 110°C) or through catalytic hydrogenation using a catalyst such as Raney nickel with a hydrogen source like hydrazine monohydrate.[4]

-

Work-up and Purification: Following the reaction, the mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product can then be purified using techniques like column chromatography to yield the final indazole product.[4]

Note: The synthesis of this compound would require an appropriately substituted starting material, and the reaction conditions would need to be optimized.

Potential Biological Activity and Applications

While no specific biological data for this compound has been found, the indazole scaffold, particularly when substituted with nitro and fluoro groups, is of significant interest in drug discovery.

Inferred Biological Relevance

-

Anticancer Activity: Numerous indazole derivatives have been investigated as anticancer agents.[5][6] The presence of a nitro group and a fluorine atom can enhance the therapeutic efficacy of such compounds.[1] For instance, studies on other 5-nitro-indazole derivatives have shown potent anticancer activity against various cell lines.[1]

-

Antimicrobial and Antifungal Activity: The indazole nucleus is a core component of various antimicrobial and antifungal agents.[6]

-

Enzyme Inhibition: Substituted indazoles have been developed as inhibitors for a range of enzymes, including kinases, which are crucial targets in cancer therapy and other diseases.[7] For example, a related compound, 4-Bromo-6-fluoro-1H-indazole, is used as an intermediate in the synthesis of hematopoietic progenitor kinase 1 (HPK1) inhibitors.[8]

-

Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated promising activity against Leishmania species, suggesting that the 6-nitroindazole scaffold has potential as a starting point for the development of new antileishmanial drugs.[9]

Table 2: Biological Activities of Selected Nitro-Substituted Indazole Derivatives (Illustrative Examples)

| Compound Class | Biological Activity | Target/Assay | Key Findings | Reference |

| 5-nitro-1H-indazole-1-carboxamide derivatives | Anticancer, Antioxidant, Antimicrobial | A549 and MCF7 cell lines, DPPH and ABTS assays, various bacterial and fungal strains | Certain derivatives showed potent anticancer and antioxidant activity. Substitutions on the benzene ring significantly influenced antimicrobial efficacy. | [1] |

| 3-chloro-6-nitro-1H-indazole derivatives | Antileishmanial | Leishmania major, Leishmania infantum, Leishmania tropica | Some derivatives showed potent growth inhibition of Leishmania species, with molecular modeling suggesting interaction with the trypanothione reductase enzyme. | [9] |

| 6-nitro-benzo[g]indazole derivatives | Antiproliferative, Antibacterial | NCI-H460 lung carcinoma cell line, N. gonorrhoeae | Showed IC₅₀ values in the low micromolar range against the cancer cell line and antibacterial activity with no hemolytic activity. | [6] |

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Caption: Potential derivatization workflow of this compound.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of drug discovery and materials science. While specific experimental and biological data for this compound are limited, the broader family of fluoro-nitro-indazoles has demonstrated a wide range of biological activities. This guide provides a foundational understanding of its properties, potential synthetic routes, and likely applications, encouraging further research into the specific characteristics and utility of this compound. Researchers are advised to consult specialized chemical suppliers for availability and safety information.

References

- 1. longdom.org [longdom.org]

- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-Fluoro-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 4-Fluoro-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its core physicochemical characteristics and outlines relevant experimental methodologies.

Core Physical and Chemical Properties

This compound is a substituted indazole with the chemical formula C₇H₄FN₃O₂.[1] It is typically available as an off-white to light yellow solid with a purity of around 97%.[1][2]

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₄FN₃O₂ | [1] |

| Molecular Weight | 181.12 g/mol | [1][3] |

| CAS Number | 885520-01-4 | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Density | 1.629 g/cm³ | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of this compound are not detailed in the available literature, standard methodologies for solid organic compounds would be employed. Below are representative protocols for key analytical procedures.

Synthesis of 4-Nitro-6-fluoroindazole

A reported synthesis for the isomeric compound 4-nitro-6-fluoroindazole involves the following steps[2]:

-

Starting Material Preparation : 5-Fluoro-3-nitro-2-methylaniline (50 mg, 0.294 mmol) is dissolved in acetic acid (10 mL).

-

Diazotization : The solution is cooled to 0 °C, and an aqueous solution of sodium nitrite (3 mL, containing 44.6 mg, 0.588 mmol) is added slowly.

-

Reaction : The mixture is then allowed to warm to room temperature and is stirred for 6 hours.

-

Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC).

-

Isolation : Upon completion, the final product, 4-nitro-6-fluoroindazole, is obtained as an orange-colored powder. The reported yield is 43.5% (18.3 mg).[2]

A general workflow for the synthesis is depicted below.

References

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 4-fluoro-6-nitro-1H-indazole. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Furthermore, it outlines comprehensive, generic experimental protocols for acquiring these spectra, serving as a valuable resource for the synthesis and characterization of new chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the known spectral data of similar compounds, including 4-fluoro-1H-indazole and 6-nitro-1H-indazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~8.3 | s | - |

| H-5 | ~8.6 | d | ~2.0 |

| H-7 | ~7.9 | d | ~9.0 |

| N-H | >10 | br s | - |

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~120 (d, JC-F ≈ 15 Hz) |

| C-4 | ~155 (d, JC-F ≈ 250 Hz) |

| C-5 | ~115 |

| C-6 | ~150 |

| C-7 | ~110 (d, JC-F ≈ 5 Hz) |

| C-7a | ~140 |

Predicted in DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| 4-F | -110 to -125 | m |

Predicted with CFCl₃ as a reference

Table 4: Predicted IR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3400 | Medium, Broad |

| C-H Aromatic Stretch | 3100-3200 | Medium |

| NO₂ Asymmetric Stretch | 1520-1560 | Strong |

| NO₂ Symmetric Stretch | 1340-1360 | Strong |

| C=C Aromatic Stretch | 1450-1600 | Medium-Strong |

| C-F Stretch | 1100-1250 | Strong |

| C-N Stretch | 1250-1350 | Medium |

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 181.03 |

| [M-NO₂]⁺ | 135.04 |

| [M-HNO₂]⁺ | 134.03 |

Experimental Protocols

The following are detailed, generic methodologies for the spectroscopic analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

¹H NMR Acquisition:

-

Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum.

-

Use a suitable reference standard, such as CFCl₃.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 4-Fluoro-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. The information herein is intended to aid in the structural elucidation and characterization of this compound and related derivatives.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are predicted for a standard deuterated solvent such as DMSO-d₆. The predicted values are derived from the analysis of substituent effects on the indazole ring system, drawing comparisons with known data for various fluoro- and nitro-substituted indazoles.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.5 - 8.7 | s | - | 1H |

| H-5 | ~8.2 - 8.4 | d | ~2.0 | 1H |

| H-7 | ~8.8 - 9.0 | d | ~1.5 | 1H |

| N-H | ~13.5 - 14.5 | br s | - | 1H |

Note: These are estimated values and the actual experimental data may vary. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Structural Analysis and Rationale for Predicted Spectrum

The predicted ¹H NMR spectrum is based on the following analysis of the substituent effects on the 1H-indazole core:

-

H-3: This proton is part of the pyrazole ring and is expected to resonate at a relatively downfield position. Its chemical shift is influenced by the overall electron density of the heterocyclic system.

-

H-5: This proton is situated on the benzene ring and is expected to appear as a doublet due to coupling with the H-7 proton. The electron-withdrawing nitro group at the para-position (relative to H-5) will deshield this proton, shifting it downfield.

-

H-7: This proton is also on the benzene ring and will appear as a doublet due to coupling with the H-5 proton. The strong electron-withdrawing effect of the adjacent nitro group at position 6 will cause significant deshielding, making it the most downfield of the aromatic protons. The fluorine atom at position 4 will also have a deshielding effect, though to a lesser extent.

-

N-H: The proton on the nitrogen atom of the pyrazole ring is acidic and its signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. It typically appears at a very downfield chemical shift.

Experimental Protocols

While a specific protocol for this compound is not available, the following general methodology can be employed for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Nucleus: ¹H

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of -2 to 16 ppm is appropriate to cover the expected chemical shifts.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like TMS.

Logical Relationships and Coupling Network

The following diagram illustrates the expected through-bond coupling interactions and the relative chemical shifts of the protons in this compound.

Caption: Predicted proton relationships in this compound.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. Experimental verification is essential to confirm and refine these predictions. The provided protocols and analysis will be a valuable resource for researchers working with this and similar molecular scaffolds.

Navigating the Structural Landscape of 4-Fluoro-6-nitro-1H-indazole: A Technical Guide to its 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-fluoro-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental 13C NMR data for this specific molecule, this guide offers a predictive overview based on established substituent effects on the indazole scaffold, alongside detailed experimental protocols for its synthesis and NMR analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.

Predicted 13C NMR Spectral Data

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. For this compound, the introduction of a fluorine atom at the C-4 position and a nitro group at the C-6 position significantly influences the electron distribution within the bicyclic ring system, leading to predictable shifts in the 13C NMR spectrum.

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from an analysis of experimentally determined data for structurally related compounds, including 6-nitro-1H-indazole and other substituted nitroindazoles. The expected multiplicity of each signal, arising from C-F coupling, is also indicated.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (nJCF) |

| C-3 | 135 - 140 | d, 3JCF ≈ 3-5 Hz |

| C-3a | 120 - 125 | d, 2JCF ≈ 15-20 Hz |

| C-4 | 155 - 160 | d, 1JCF ≈ 240-250 Hz |

| C-5 | 110 - 115 | d, 2JCF ≈ 20-25 Hz |

| C-6 | 145 - 150 | s |

| C-7 | 115 - 120 | d, 3JCF ≈ 5-10 Hz |

| C-7a | 140 - 145 | s |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are expected in a solvent like DMSO-d6. Coupling constants (J) are given in Hertz (Hz). 'd' denotes a doublet and 's' denotes a singlet.

Experimental Protocols

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound can be adapted from established procedures for related indazoles. One potential pathway involves the cyclization of a suitably substituted o-toluidine derivative.

Materials:

-

3-Fluoro-5-nitro-2-methylaniline

-

Sodium nitrite (NaNO2)

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid

-

Stannous chloride (SnCl2) or other suitable reducing agent

-

Anhydrous sodium sulfate (Na2SO4)

-

Organic solvents (e.g., ethanol, ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: Dissolve 3-fluoro-5-nitro-2-methylaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Reductive Cyclization: In a separate flask, prepare a solution of a reducing agent, such as stannous chloride, in concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Slowly add the diazonium salt solution to the reducing agent solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

13C NMR Data Acquisition

Instrumentation and Parameters:

-

Spectrometer: A multinuclear NMR spectrometer with a proton frequency of at least 400 MHz.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of DMSO-d6.

-

13C NMR Experiment:

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

-

-

Advanced Experiments: To aid in the definitive assignment of the carbon signals, the following 2D NMR experiments are recommended:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, which is invaluable for assigning protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which helps in assigning quaternary carbons and piecing together the molecular structure.

-

Visualization of the Structural Elucidation Workflow

The process of characterizing a novel compound such as this compound follows a logical workflow, beginning with synthesis and culminating in full structural assignment.

Caption: Workflow for the synthesis and structural elucidation of this compound.

An In-depth Technical Guide on the Solubility of 4-Fluoro-6-nitro-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-6-nitro-1H-indazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features, including the indazole core, a fluorine atom, and a nitro group, suggest its potential as a scaffold for developing novel therapeutic agents. Understanding the solubility of this compound in a range of organic solvents is a critical first step in its preclinical development. Solubility data is essential for various stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

-

Formulation Development: Designing suitable dosage forms with optimal bioavailability.

-

In Vitro and In Vivo Screening: Preparing stock solutions and ensuring accurate compound concentrations in biological assays.

This technical guide offers a comprehensive overview of the methodologies required to determine the solubility of this compound and a template for presenting the resulting data.

Physicochemical Properties of this compound

While extensive solubility data is lacking, some key physicochemical properties can be found in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₄FN₃O₂ | [1][2] |

| Molecular Weight | 181.12 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [2] |

| Storage Temperature | Sealed in dry, Room Temperature | [2] |

Note: This information is based on available data for 4-nitro-6-fluoroindazole, which is an isomer. Specific data for the 4-fluoro-6-nitro isomer may vary slightly.

Quantitative Solubility Data

As previously mentioned, specific quantitative solubility data for this compound in various organic solvents is not currently published. The following table is provided as a template for researchers to populate with experimentally determined values. It is recommended to measure solubility at different temperatures to understand the thermodynamic properties of the dissolution process.

Table 1: Solubility of this compound in Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | e.g., Shake-Flask Method | ||

| 37 | ||||

| e.g., Methanol | 25 | |||

| 37 | ||||

| e.g., Ethanol | 25 | |||

| 37 | ||||

| e.g., Acetone | 25 | |||

| 37 | ||||

| e.g., Acetonitrile | 25 | |||

| 37 | ||||

| e.g., Dichloromethane (DCM) | 25 | |||

| 37 | ||||

| e.g., Ethyl Acetate | 25 | |||

| 37 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[3]

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance (accurate to at least 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

5.2. Hypothetical Signaling Pathway Inhibition

Indazole derivatives are often investigated as inhibitors of various signaling pathways implicated in diseases like cancer. The following diagram illustrates a hypothetical scenario where a this compound derivative inhibits a generic kinase signaling pathway.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocol for the shake-flask method, along with the provided templates for data presentation, will aid in the systematic evaluation of this compound's solubility profile. Such data is indispensable for advancing the research and development of this compound-based compounds as potential therapeutic agents. Researchers are encouraged to perform these studies and contribute the findings to the scientific community.

References

In-Depth Technical Guide to the Stability and Storage of 4-Fluoro-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Fluoro-6-nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its application in research and drug development. This document outlines potential degradation pathways, recommended storage and handling procedures, and a framework for experimental stability assessment based on established principles for related chemical structures.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for predicting its stability.

| Property | Value |

| Molecular Formula | C₇H₄FN₃O₂ |

| Molecular Weight | 181.12 g/mol |

| Appearance | Typically a solid powder |

| Melting Point | Not consistently reported, requires experimental determination |

| Solubility | Expected to be soluble in polar organic solvents |

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the stability of this compound. The following conditions are recommended based on the general guidelines for nitroaromatic and fluorinated heterocyclic compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |

| Light | Protect from light by using amber-colored vials or storing in the dark. | Nitroaromatic compounds can be susceptible to photolytic degradation. |

| Moisture | Keep in a tightly sealed container to prevent moisture ingress. | Moisture can facilitate hydrolytic degradation. |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong reducing agents. | To prevent hazardous reactions and degradation of the compound. |

Handling Precautions:

Due to the presence of fluoro and nitro groups, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation routes can be inferred from the chemistry of its functional groups. Forced degradation studies are necessary to definitively identify these pathways.

-

Hydrolysis: The indazole ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.

-

Oxidation: While the nitroaromatic system is generally resistant to oxidation, other parts of the molecule could be susceptible.

-

Reduction: The nitro group is susceptible to reduction, which can lead to the formation of amino-indazole derivatives.

-

Photodegradation: Exposure to UV or visible light may induce photochemical reactions, particularly due to the presence of the nitroaromatic chromophore.

-

Thermal Degradation: Elevated temperatures can lead to decomposition. The presence of the fluorine atom may enhance thermal stability compared to non-fluorinated analogs.

The following diagram illustrates the logical flow of a forced degradation study to investigate these potential pathways.

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies, which should be adapted and optimized for this compound.

Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol.

Forced Degradation Conditions

| Stress Condition | Protocol |

| Acidic Hydrolysis | Mix equal volumes of the stock solution and a suitable acid (e.g., 0.1 M or 1 M HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis. |

| Basic Hydrolysis | Mix equal volumes of the stock solution and a suitable base (e.g., 0.1 M or 1 M NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis. |

| Oxidative Degradation | Mix the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period. |

| Photolytic Degradation | Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light) for a defined duration. A dark control sample should be run in parallel. |

| Thermal Degradation | Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period. |

Analytical Methodology

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is required to separate the parent compound from its degradation products.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks. |

The following diagram illustrates the logical workflow for developing a stability-indicating HPLC method.

Caption: Logical workflow for the development of a stability-indicating HPLC method.

Characterization of Degradation Products

Degradation products can be identified and characterized using hyphenated techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the major degradation products after isolation.

Summary of Quantitative Data Presentation

While no specific quantitative stability data for this compound is publicly available, the results of forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

| Stress Condition | Incubation Time | Incubation Temperature | % Assay of Parent Compound | % Total Impurities | Major Degradant (RT) |

| Control | 0 | Room Temp. | 100.0 | <0.1 | - |

| 0.1 M HCl | 24 h | 60°C | Data to be generated | Data to be generated | Data to be generated |

| 0.1 M NaOH | 24 h | 60°C | Data to be generated | Data to be generated | Data to be generated |

| 3% H₂O₂ | 24 h | Room Temp. | Data to be generated | Data to be generated | Data to be generated |

| Photolytic | 24 h | Controlled | Data to be generated | Data to be generated | Data to be generated |

| Thermal (Solid) | 48 h | 80°C | Data to be generated | Data to be generated | Data to be generated |

| Thermal (Solution) | 48 h | 80°C | Data to be generated | Data to be generated | Data to be generated |

This table serves as a template for presenting experimentally derived stability data.

Conclusion

The stability of this compound is a critical parameter for its successful use in research and development. Based on its chemical structure, it is recommended to store the compound in a cool, dry, and dark place, under an inert atmosphere, and away from strong oxidizing and reducing agents. A comprehensive understanding of its degradation profile can be achieved through systematic forced degradation studies, employing a validated stability-indicating HPLC method for analysis, and advanced spectroscopic techniques for the characterization of any degradation products. The protocols and frameworks provided in this guide offer a robust starting point for these essential investigations.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Fluoro-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 4-Fluoro-6-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By understanding its reactive sites, researchers can better design synthetic routes, predict reaction outcomes, and develop novel derivatives with desired biological activities.

Core Concepts: Electrophilicity and Nucleophilicity in this compound

The reactivity of this compound is governed by the interplay of the inherent electronic properties of the indazole ring system and the influence of its substituents: the electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom (-F).

Nucleophilic Sites: The nucleophilic character of the indazole ring is primarily associated with the lone pair of electrons on the nitrogen atoms and the π-electron system of the aromatic rings. The N1 and N2 atoms of the pyrazole ring are potential sites for electrophilic attack. Deprotonation of the N1-H enhances the nucleophilicity of the indazole anion. The benzene ring can also act as a nucleophile in electrophilic aromatic substitution reactions, although its reactivity is significantly diminished by the electron-withdrawing substituents.

Electrophilic Sites: The presence of the strongly electron-withdrawing nitro group at the C6 position and the fluorine atom at the C4 position renders the benzene ring electron-deficient and thus susceptible to nucleophilic attack. The carbon atoms attached to these substituents (C4 and C6), as well as the other carbon atoms of the benzene ring (C5 and C7), are potential electrophilic centers. Nucleophilic aromatic substitution (SNAr) is a key reaction type for this class of compounds.

Theoretical Prediction of Reactive Sites

Computational chemistry provides valuable insights into the electronic distribution and reactivity of molecules. Density Functional Theory (DFT) calculations can predict molecular properties that correlate with electrophilicity and nucleophilicity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy corresponds to greater nucleophilicity.

-

LUMO: The energy and localization of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy corresponds to greater electrophilicity.

Table 1: Calculated Quantum Chemical Parameters for 4-Substituted Indazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Softness (S) | Electronegativity (χ) |

| 4-Fluoro-1H-indazole | -6.53 | -0.82 | 5.71 | 2.86 | 0.35 | 3.68 |

| 4-Chloro-1H-indazole | -6.61 | -1.09 | 5.52 | 2.76 | 0.36 | 3.85 |

| 4-Bromo-1H-indazole | -6.58 | -1.14 | 5.44 | 2.72 | 0.37 | 3.86 |

Data extrapolated from a DFT study on corrosion inhibitors[1]. The calculations were performed at the B3LYP/6-31G++(d,p) level of theory.

The presence of a nitro group at the C6 position in this compound is expected to significantly lower both the HOMO and LUMO energy levels compared to 4-fluoro-1H-indazole. The LUMO energy, in particular, will be substantially lowered, making the molecule a much stronger electrophile.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule, indicating centers of electron excess (nucleophilic) and electron deficiency (electrophilic). For this compound, it is predicted that:

-

The oxygen atoms of the nitro group will have significant negative charges.

-

The nitrogen atom of the nitro group will have a positive charge.

-

The nitrogen atoms of the pyrazole ring will have negative charges.

-

The carbon atoms attached to the fluorine (C4) and the nitro group (C6) will have positive charges, making them susceptible to nucleophilic attack.

Predicted Reactivity

Based on the theoretical considerations, the following reactivity patterns can be predicted for this compound:

Nucleophilic Reactions (The molecule as the electrophile)

The electron-deficient benzene ring is highly activated towards nucleophilic aromatic substitution (SNAr). The fluorine atom at C4 and potentially the nitro group at C6 can act as leaving groups. The positions ortho and para to the nitro group (C5 and C7) are also activated for nucleophilic attack.

Caption: Predicted sites of nucleophilic attack on this compound.

Electrophilic Reactions (The molecule as the nucleophile)

Electrophilic attack will preferentially occur at the nitrogen atoms of the pyrazole ring, particularly N1, due to the availability of lone pair electrons. Electrophilic substitution on the benzene ring is expected to be very difficult due to the strong deactivating effect of the nitro and fluoro groups. If it were to occur, the least deactivated position would be C7.

Caption: Predicted sites of electrophilic attack on this compound.

Experimental Protocols

While specific experimental protocols for determining the electrophilic and nucleophilic sites of this compound are not extensively documented, the following are detailed, generalized methodologies based on established procedures for similar compounds.

Synthesis of this compound (A plausible route adapted from the synthesis of 4-bromo-6-fluoro-1H-indazole)[2]

This protocol describes a potential synthetic route.

Workflow Diagram:

Caption: A plausible synthetic workflow for this compound.

Methodology:

-

Nitration of 3-Fluoro-5-nitrotoluene: To a stirred solution of 3-fluoro-5-nitrotoluene in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at 0-5 °C. The reaction mixture is stirred at this temperature for 2 hours and then poured onto crushed ice. The precipitated product, 2,5-dinitro-3-fluorotoluene, is filtered, washed with water, and dried.

-

Formation of the Enamine: A mixture of 2,5-dinitro-3-fluorotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in dioxane is heated at 100 °C for 16 hours. The solvent is removed under reduced pressure to yield the crude enamine intermediate.

-

Reductive Cyclization: The crude enamine is dissolved in a mixture of ethanol and acetic acid. Iron powder is added portion-wise, and the mixture is heated at reflux for 4 hours. The reaction mixture is then cooled, filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Nucleophilic Aromatic Substitution (SNAr) with a Generic Nucleophile (e.g., an amine)

This protocol outlines a general procedure to probe the electrophilic sites.

Workflow Diagram:

References

Potential Biological Targets of 4-Fluoro-6-nitro-1H-indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of specific substituents, such as fluoro and nitro groups, can significantly modulate the pharmacological properties of the resulting derivatives. This technical guide provides a comprehensive overview of the potential biological targets of 4-Fluoro-6-nitro-1H-indazole derivatives. While direct experimental data for this specific class of compounds is limited in publicly available literature, this guide extrapolates potential targets and mechanisms of action based on the established activities of structurally related fluoro- and nitro-substituted indazole analogues. The content herein is intended to serve as a valuable resource for guiding future research and drug discovery efforts.

Inferred Potential Biological Targets and Activities

Based on the biological activities of analogous indazole derivatives, this compound derivatives are predicted to exhibit a range of therapeutic effects, primarily in the areas of oncology and infectious diseases.

Anticancer Activity

The presence of both fluoro and nitro functionalities on the indazole ring suggests a strong potential for anticancer activity. Studies on related compounds indicate that these derivatives may act as inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Potential Kinase Targets:

-

Fibroblast Growth Factor Receptors (FGFRs): Several fluorinated indazole derivatives have been identified as potent inhibitors of FGFRs.[1][2] Inhibition of the FGFR signaling pathway can disrupt tumor growth and vascularization.

-

Phosphoinositide 3-Kinases (PI3Ks): Fluorinated indazoles have also been investigated as inhibitors of PI3Ks, which are key components of a signaling pathway frequently dysregulated in cancer.[3]

-

Polo-like Kinase 4 (PLK4): Indazole-based compounds have shown potent inhibitory activity against PLK4, a critical regulator of centriole duplication.[4] Overexpression of PLK4 is observed in several cancers, making it an attractive therapeutic target.

-

Aurora Kinases: Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, which are essential for mitotic progression.[2]

Other Potential Anticancer Mechanisms:

-

Induction of Apoptosis: Structurally similar indazole derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as cleaved caspase-3, Bax, and Bcl-2.[5]

-

Inhibition of Mitochondrial F1F0-ATPase: Certain 4-fluoropyrazole derivatives, structurally related to the indazole core, have demonstrated inhibitory activity against mitochondrial F1F0-ATPase, suggesting a potential mechanism for inducing cytotoxicity in tumor cells.[3]

Antimicrobial and Antiparasitic Activity

The nitro group is a well-known pharmacophore in antimicrobial and antiparasitic agents.[6] Therefore, this compound derivatives are likely to possess activity against a range of pathogens.

Potential Targets in Infectious Diseases:

-

Trypanothione Reductase (TryR): In the context of leishmaniasis, 3-chloro-6-nitro-1H-indazole derivatives have been investigated as inhibitors of Trypanothione Reductase, an essential enzyme in the parasite's defense against oxidative stress.[7] Given the structural similarity, this enzyme represents a plausible target for this compound derivatives.

Quantitative Data for Structurally Related Indazole Derivatives

The following tables summarize the biological activity of various fluoro- and nitro-substituted indazole derivatives from the literature. This data provides a valuable reference for predicting the potential potency of this compound derivatives.

Table 1: Anticancer Activity of Selected Indazole Derivatives

| Compound Class | Target Cell Line(s) | IC50 (µM) | Reference |

| Indazole Derivative (2f) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [5] |

| 1H-indazole-3-amine Derivative (6o) | K562 (Leukemia) | 5.15 | [8] |

| Fluorinated Indazole Derivatives (41-46) | T-cells | pIC50 ≥ 5 | [3] |

| Indazole-based PLK4 Inhibitor (C05) | IMR-32, MCF-7, H460 | < 0.0001 | [4] |

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives

| Compound ID | Target Species | IC50 (µM) |

| 4 | L. infantum | 5.53 |

| 5 | L. infantum | 4 |

| 11 | L. infantum | 6 |

| 13 | L. major | 38 |

Data extracted from a technical guide by BenchChem.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

Caption: General workflow for synthesis and evaluation of 1H-indazole derivatives.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[12]

Materials:

-

Recombinant kinase (e.g., FGFR, PI3K)

-

Kinase-specific substrate

-

ATP

-

This compound derivatives

-

Kinase assay buffer

-

Luminescent ATP detection reagent (e.g., ADP-Glo™)

-

384-well white plates

-

Luminometer

Protocol:

-

Compound Dispensing: Dispense serial dilutions of the test compounds into the wells of a 384-well plate.

-

Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Detection: Add the luminescent ATP detection reagent to stop the kinase reaction and generate a light signal. Incubate for 10-30 minutes.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Signaling Pathway Visualization

The following diagram illustrates the potential inhibitory effect of a this compound derivative on a generic receptor tyrosine kinase (RTK) signaling pathway, such as the FGFR pathway.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

While direct experimental evidence for the biological targets of this compound derivatives is currently emerging, the analysis of structurally similar compounds provides a strong foundation for guiding future research. The potential for these derivatives to act as kinase inhibitors in an anticancer context and as inhibitors of key parasitic enzymes warrants further investigation. The experimental protocols and workflows detailed in this guide offer a practical framework for the synthesis and comprehensive biological evaluation of this promising class of compounds. In silico prediction methods can further aid in prioritizing potential targets for experimental validation.[13][14]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

- 14. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 4-Fluoro-6-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4-Fluoro-6-nitro-1H-indazole. While direct experimental data on the biological screening of this specific compound is not currently available in peer-reviewed literature, this document extrapolates its potential therapeutic applications based on the well-documented activities of structurally related 6-nitro-1H-indazole and 4-fluoro-1H-indazole derivatives. This guide covers the synthesis, potential anticancer and antimicrobial activities, and detailed experimental protocols for the initial biological screening of the title compound. All quantitative data for related compounds is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of specific substituents, such as nitro groups and halogens, can significantly modulate the biological profile of the indazole core. The nitro group, an electron-withdrawing moiety, is a common feature in many biologically active compounds, while fluorine substitution can enhance metabolic stability, binding affinity, and cell permeability.

This guide focuses on the initial biological screening of this compound, a compound that combines these key functionalities. In the absence of direct experimental data, this document serves as a roadmap for researchers, providing a theoretical framework and practical methodologies for its evaluation.

Synthesis

A general synthetic approach could involve the following key steps:

-

Nitration of a fluorinated aniline precursor.

-

Diazotization of the resulting amino group.

-

Intramolecular cyclization to form the indazole ring.

Researchers should refer to established protocols for the synthesis of nitroindazoles and exercise appropriate caution when handling nitrated compounds and diazonium salts.

Potential Biological Activities

Based on the biological activities of structurally similar compounds, this compound is a promising candidate for initial screening in the following areas:

Anticancer Activity

Indazole derivatives are well-represented among anticancer agents, with some compounds having reached clinical use.[1][4] The 6-nitro-indazole scaffold, in particular, has been explored for its antiproliferative effects. For example, certain 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated notable activity against lung carcinoma cell lines.[5]

The proposed mechanism of action for many anticancer indazoles involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1] The presence of the electron-withdrawing nitro group and the electronegative fluorine atom in this compound may contribute to its binding affinity for kinase targets.

Antimicrobial Activity

The indazole nucleus is also a key component of various antimicrobial agents. Specifically, derivatives of 6-nitro-1H-indazole have shown promising activity against various pathogens. For instance, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated as potential antileishmanial candidates.

The mode of action for antimicrobial indazoles can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The nitro group can be a critical pharmacophore in some antimicrobial compounds, undergoing bioreduction in microbial cells to generate cytotoxic reactive species.

Quantitative Data from Structurally Related Compounds

To provide a preliminary indication of the potential potency of this compound, the following tables summarize the biological activity data for structurally related 6-nitro-indazole and other indazole derivatives.

Table 1: Antiproliferative Activity of Selected Benzo[g]indazole Derivatives [5]

| Compound | Cell Line | IC50 (µM) |

| 11a (nitro-based) | NCI-H460 (Lung Carcinoma) | 5 - 15 |

| 11b (nitro-based) | NCI-H460 (Lung Carcinoma) | 5 - 15 |

| 12a (nitro-based) | NCI-H460 (Lung Carcinoma) | 5 - 15 |

| 12b (nitro-based) | NCI-H460 (Lung Carcinoma) | 5 - 15 |

Table 2: Antibacterial Activity of Selected Benzo[g]indazole Derivatives [5]

| Compound | Organism | MIC (µg/mL) |

| 12a (nitro-based) | Neisseria gonorrhoeae | 250 |

| 13b (nitro-based) | Neisseria gonorrhoeae | 62.5 |

Table 3: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives

| Compound | Leishmania Species | IC50 (µM) |

| 13 | Leishmania major | Data reported as promising |

| 11 | Leishmania tropica | Active |

| 13 | Leishmania tropica | Active |

| 4, 5, 7, 10-13 | Leishmania infantum | Strong to moderate activity |

Experimental Protocols

The following are detailed methodologies for the initial biological screening of this compound.

In Vitro Anticancer Screening: MTT Assay

This protocol is a standard colorimetric assay for assessing cell viability.

-

Cell Culture: Human cancer cell lines (e.g., NCI-H460, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Bacterial/Fungal Strains: Standard and clinically relevant strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and initial biological screening of this compound.

Potential Signaling Pathway Inhibition